molecular formula C13H20N2 B11897048 1-(2,6-Dimethylphenyl)-4-methylpiperazine

1-(2,6-Dimethylphenyl)-4-methylpiperazine

Cat. No.: B11897048
M. Wt: 204.31 g/mol
InChI Key: NHYJXISUOSCSJD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-4-methylpiperazine typically involves the reaction of 2,6-dimethylphenylamine with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethylphenyl)-4-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-methylpiperazine

InChI

InChI=1S/C13H20N2/c1-11-5-4-6-12(2)13(11)15-9-7-14(3)8-10-15/h4-6H,7-10H2,1-3H3

InChI Key

NHYJXISUOSCSJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C

Origin of Product

United States

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